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Compound of Interest

Compound Name: Formyl radical

Cat. No.: B1212396

The formyl radical (HCO) is a crucial intermediate in combustion and atmospheric chemistry.
[1][2] Its thermodynamic properties are fundamental inputs for kinetic modeling of these
complex systems. However, discrepancies in reported values from various experimental and
theoretical methods necessitate a careful assessment of their accuracy. This guide provides a
comparative analysis of the available thermodynamic data for the formyl radical, details the
methodologies used for their determination, and offers a workflow for data accuracy
assessment.

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic properties of the formyl radical from
various sources, including the extensively referenced NIST-JANAF thermochemical tables and
prominent computational chemistry studies.
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Thermodynamic
Property

Value

Method

Source

Standard Enthalpy of

Formation (AfH®29s)

10.40 kcal/mol (43.51
kJ/mol)

Review / Evaluation

Chase, 1998 (NIST
WebBook)[3][4]

10 + 1 kcal/mol (42 £
4 kJ/mol)

Kinetic Methods

Review

Tsang, 1996 (NIST
WebBook)[3][4]

-0.3 £+ 3 kcal/mol

Electron Impact /

Appearance Potential

Walsh, R. (cited in[5])

Calvert, J. G. (cited

11.2 kcal/mol Aldehyde Photolysis )
in[5])
G2(MP2,SVP) ab ]
10.2 kcal/mol o Viskolcz, B. et al.[6]
initio
10.4 kcal/mol CBS-4 ab initio Viskolcz, B. et al.[6]

Standard Entropy
(S°298)

53.693 cal/mol-K
(224.65 J/mol-K)

Review / Evaluation

Chase, 1998 (NIST
WebBook)[4]

Standard Gibbs Free
Energy of Formation
(AfG®298)

Calculated Value: 8.6
kcal/mol (36.0 kJ/mol)

Derived from AH° and
SO

Heat Capacity (Cp) at
298.15K

8.41 cal/mol-K (35.19
J/mol-K)

Shomate Equation Fit

to Evaluated Data

Chase, 1998 (NIST
WebBook)[3]

Note: The Gibbs Free Energy of Formation was calculated using the formula AG° = AH® -

TAS®, with AS® calculated from the standard entropies of the elements in their reference states
(Hz2(g), O2(g), C(graphite)).

Methodologies for Determining Thermodynamic

Data

The accuracy of thermodynamic data is intrinsically linked to the method of its determination.

Both experimental and theoretical approaches have been employed, each with its own set of

advantages and limitations.
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Experimental Protocols

Photolysis Studies: Early determinations of the heat of formation of HCO involved the
photolysis of aldehydes.[5] By studying the energy required to break the R-CHO bond and
measuring the appearance of the formyl radical, researchers could deduce its enthalpy of
formation. The primary challenge in these methods is accurately accounting for any excess
energy imparted to the fragments.[5]

Electron Impact Mass Spectrometry: This technique involves bombarding a precursor
molecule (e.g., formaldehyde or acetaldehyde) with electrons of increasing energy. The
minimum energy required to produce the formyl cation (HCO™) is the appearance potential.
Combining this value with the ionization energy of the HCO radical and the known heats of
formation of the precursor and other fragments allows for the calculation of AfH°(HCO).[5]

Laser Photolysis with Transient Absorption Spectroscopy: Modern kinetic studies often
employ pulsed laser photolysis to generate the formyl radical from a precursor like glyoxal.
[7][8] The subsequent decay or reaction of the radical is monitored using time-resolved
spectroscopy, such as cavity ring-down spectrometry (CRDS). While primarily used for
kinetics, spectroscopic data can provide information on molecular properties that are
essential for calculating thermodynamic functions.[1]

Theoretical Protocols

Ab Initio Computational Chemistry: High-level quantum chemical calculations are now a
primary source for thermochemical data. Methods like the Gaussian-n (Gn) theories (e.g.,
G2, G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-4) are designed to yield
high-accuracy energies.[6][9]

o General Workflow:

1. Geometry Optimization: The molecular structure of the radical is optimized to find its
lowest energy conformation, typically using a method like B3LYP or MP2.[10]

2. Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies
are calculated to determine the zero-point vibrational energy (ZPVE) and to provide
data for the calculation of entropy and heat capacity.[10]
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3. Single-Point Energy Calculation: A series of high-level energy calculations are
performed with large basis sets to approximate the exact electronic energy.[11]

4. Empirical Corrections: Methods like G3 and CBS include empirical correction terms to
account for remaining deficiencies in the calculations, improving the final accuracy.[12]

» Isodesmic Reactions: To improve the accuracy of calculated heats of formation, isodesmic or
homodesmotic reaction schemes are often used.[6][9] These are hypothetical reactions
where the number and types of chemical bonds are conserved on both the reactant and
product sides. This conservation allows for a significant cancellation of errors in the quantum
chemical calculations, leading to more reliable enthalpy of formation values for the target

species.[9]

Visualizing Data Assessment and Chemical
Pathways

Diagrams are essential for visualizing complex workflows and reaction mechanisms. The
following visualizations, created using the DOT language, illustrate the process of assessing
thermodynamic data accuracy and a key reaction pathway for the formyl radical.
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Caption: Workflow for assessing and refining formyl radical thermodynamic data.
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Caption: Key formation and reaction pathways of the formyl radical in combustion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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